Dimethylmethoxychlorosilane
Overview
Description
Synthesis Analysis
The synthesis of related silicon compounds involves the reaction of silicon with methyl chloride using copper as a catalyst at elevated temperatures and pressures. The addition of hydrogen to the gas phase increases the selectivity of compounds like methyldichlorosilane and dimethylchlorosilane . Another synthesis method includes the hydrosilylation of ethynylmethyldichlorosilane with dimethylchlorosilane, catalyzed by tetrakis(triphenylphosphine)platinum(0), which shows unusual regioselectivity .
Molecular Structure Analysis
The molecular structure of silicon-containing compounds can be complex, with various intermediates and by-products formed during reactions. For example, the reaction of dimethyldichlorosilane with dimethyl sulfoxide leads to the formation of cyclic siloxanes and silacycloheptanes . The molecular structure of N,N-dimethyl-3-[tris(trimethylsiloxanyl)silyl]pyrrolinium chloride was determined by X-ray diffraction, revealing specific Si-O-Si angles .
Chemical Reactions Analysis
Dimethyldichlorosilane reacts with dimethyl sulfoxide to yield a variety of cyclic compounds . It is also used as a hydrophobising agent for soils, affecting their wettability properties . Trichlorosilane-dimethylformamide is an effective reducing agent for aldehydes, imines, and in reductive amination of aldehydes . Benzimidazolyl amino acid complexes of dimethyldichlorosilane exhibit antibacterial and anti-inflammatory properties . The reaction of dimethyl(chloromethyl)chlorosilane with N-trimethylsilyl-amides and -lactams involves transsilylation and intramolecular methylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of silicon compounds are influenced by their molecular structure and the substituents attached to the silicon atom. The presence of organic matter, residual water, and other non-mineral matter can affect the effectiveness of dimethyldichlorosilane treatments on soils . The equilibrium constants for the exchange of chloro and ethoxy groups in the reaction of dimethylchlorosilane with vinyldimethylethoxysilane indicate near-random behavior for the substituent exchange .
Scientific Research Applications
Soil Treatment for Water Repellency : Dimethyldichlorosilane, a closely related compound to Dimethylmethoxychlorosilane, has been used as a hydrophobising agent, particularly in treating soils to make them water-repellent. This is beneficial in geotechnical engineering applications like barriers or ground improvement due to the altered wettability properties of the soil (Ng & Lourenço, 2016).
Medical and Water Industry Applications : Modifications of polyethylene, a material used in medicine and the water industry, were studied for their impact on bacterial cell attachment and biofilm formation. Various organosilanes, including dimethoxydimethylsilane, significantly affected these processes, offering potential in antimicrobial and antifouling applications (Kręgiel & Niedzielska, 2014).
Hydrophobic Wood Surfaces : The application of Dimethyldichlorosilane on wood surfaces significantly increased their hydrophobicity, as evidenced by the increase in water contact angle. This treatment also affected the mechanical properties of the wood cell wall, particularly its elasticity and hardness (Yang et al., 2018).
Silica Particle Modification : Nano-fibriform silica has been modified using dimethyldichlorosilane, resulting in a decrease in polarity and an increase in dispersion in organic solvents. This modification enhances the compatibility of silica with organic molecules and increases its strength, suggesting its potential use as a reinforcing additive in organic materials (Wang et al., 2009).
Catalytic Disproportionation of Methylchlorosilanes : Research into the disproportionation mechanism of methylchlorosilanes, including dimethyldichlorosilane, showed that certain catalysts like AlCl3/ZSM-5 can significantly affect the reaction process. This finding is vital for the production of organosilicon materials (Xu et al., 2018).
Organosilane Modifications in Glass Surfaces : The study of adhesive properties of Aeromonas hydrophila to glass surfaces modified with organosilanes, including dimethyl-based silanes, showed promising results in reducing bacterial adhesion and biofilm formation, which is significant for various applications in water treatment and medical devices (Kręgiel, 2013).
properties
IUPAC Name |
chloro-methoxy-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9ClOSi/c1-5-6(2,3)4/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSNMQUTBVZKHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939591 | |
Record name | Chloro(methoxy)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylmethoxychlorosilane | |
CAS RN |
1825-68-9 | |
Record name | Chloromethoxydimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1825-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, chloromethoxydimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, chloromethoxydimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chloro(methoxy)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloro-methoxy-dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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